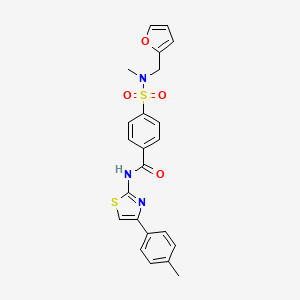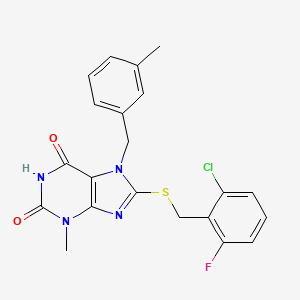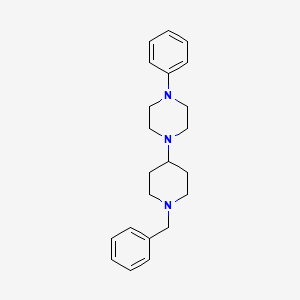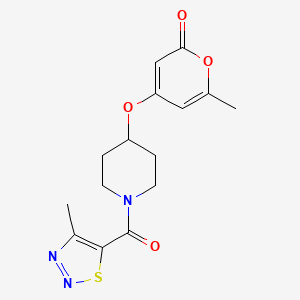![molecular formula C10H11NO3 B2364545 methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate CAS No. 1356163-58-0](/img/structure/B2364545.png)
methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate
Vue d'ensemble
Description
Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate is an organic compound with the molecular formula C10H11NO3 . It’s closely related to 3,4-dihydro-2H-pyrano [2,3-c]pyridin-6-ylmethanol, also known as DHPM, which has gained significant attention in recent years due to its potential applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrano[2,3-c]pyridine ring attached to a methyl carboxylate group . The InChI code for this compound is 1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.20 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 48.4 Ų .Applications De Recherche Scientifique
Multicomponent Reactions (MCRs)
Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate: has been utilized in multicomponent reactions (MCRs). These reactions play a crucial role in organic and medicinal chemistry due to their high atom economy, productivity, and ease of execution. Specifically, MCRs allow for the rapid assembly of complex products by combining multiple reactants in a single step .
Synthesis of Pyranoquinolines
Pyranoquinolines and their derivatives have been investigated for their potential biological activities. The compound can be used as a building block for synthesizing 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones. These derivatives have been reported to possess antidiabetic and calcium channel-blocking activities .
Fluorescent Sensors
Researchers have explored the fluorescence properties of compounds related to methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate . For instance, spiro[indoline-3,4’-pyrano[2,3-c]quinoline] derivatives have been synthesized and evaluated as fluorescent sensors. These compounds exhibit strong fluorescence emission, making them potentially useful for sensing metal ions .
Polymorphs and Biological Activity
The compound’s polymorphs have been studied for their biological effects. In one study, a new polymorph of a related compound (3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[2,3-c]quinoline) was found to be more effective than the initial form (Warfarin) in an animal model .
Carbonyl Ene Reactions
The carbonyl ene reaction of 2-methylenetetrahydropyrans, which can be derived from methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate , provides β-hydroxydihydropyrans. This synthesis enables the direct introduction of oxygen heterocycles into molecular frameworks .
L-Proline Catalysis
L-Proline, a versatile catalyst, has been employed in various organic transformations. Although not directly related to the compound, it’s worth noting that L-proline plays a significant role in enamine-based reactions, Mannich reactions, Diels-Alder reactions, and Michael additions .
Propriétés
IUPAC Name |
methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYJIDZRMVVQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2364465.png)
![2-Azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2364466.png)
![(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2364467.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane](/img/structure/B2364469.png)

![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)
![6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2364473.png)
![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide](/img/structure/B2364474.png)



![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2364483.png)
![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)